

Introduction: The Utility of a Versatile Chiral Building Block

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Compound of Interest

Compound Name: *Methyl 2-bromo-3-hydroxypropanoate*

Cat. No.: B3029729

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Methyl 2-bromo-3-hydroxypropanoate is a key chiral intermediate in synthetic organic chemistry. Its trifunctional nature—possessing a methyl ester, a secondary alkyl bromide, and a primary alcohol—makes it a highly versatile precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. The stereocenter at the C2 position allows for the creation of stereospecific products, a critical consideration in modern drug design where enantiomeric purity often dictates therapeutic efficacy and safety.

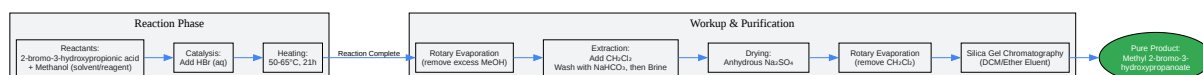
This guide provides an in-depth analysis of the core physicochemical properties of **methyl 2-bromo-3-hydroxypropanoate**. As Senior Application Scientists, our goal is not merely to present data, but to provide context and explain the causality behind these properties and the experimental choices made in its handling and characterization. This document is structured to serve as a practical reference for researchers who utilize this reagent, ensuring its effective and safe application in the laboratory.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity and structure is the foundation of all subsequent experimental work. The key identifiers for **methyl 2-bromo-3-hydroxypropanoate** are consolidated below.

| Identifier | Value | Source |
|-------------------|--|--------------|
| IUPAC Name | methyl 2-bromo-3-hydroxypropanoate | [1] |
| CAS Number | 7691-28-3 | [1][2][3][4] |
| Molecular Formula | C ₄ H ₇ BrO ₃ | [1][2][4][5] |
| Molecular Weight | 183.00 g/mol | [1][6][7] |
| Canonical SMILES | COC(=O)C(CO)Br | [1][4] |
| InChIKey | GVXAFLUDYYQGCG-UHFFFAOYSA-N | [1] |

The molecule's structure features a stereogenic center at the carbon atom bearing the bromine. This chirality is a pivotal feature, as the (S)- and (R)-enantiomers can exhibit vastly different biological activities. The primary alcohol allows for further functionalization, while the alkyl bromide is a reactive site for nucleophilic substitution, and the methyl ester can be hydrolyzed or otherwise modified.



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References

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- 2. (S)-methyl-2-bromo-3-hydroxypropanoate CAS#: 7691-28-3 [m.chemicalbook.com]
- 3. Methyl 2-bromo-3-hydroxypropanoate | CAS#:7691-28-3 | Chemsrsc [chemsrc.com]
- 4. Methyl 2-bromo-3-hydroxypropanoate 95.00% | CAS: 7691-28-3 | AChemBlock [achemblock.com]
- 5. Methyl 2-bromo-3-hydroxypropanoate | 7691-28-3 | HAA69128 [biosynth.com]
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